2-(Bis(2-cyanoethyl)amino)-2-oxoethyl dodecyldithiocarbamate
Description
2-(Bis(2-cyanoethyl)amino)-2-oxoethyl dodecyldithiocarbamate is a synthetic organic compound characterized by a dithiocarbamate functional group (-NCS₂⁻) linked to a dodecyl (12-carbon) chain and a bis(2-cyanoethyl)amino moiety.
Properties
Molecular Formula |
C21H36N4OS2 |
|---|---|
Molecular Weight |
424.7 g/mol |
IUPAC Name |
[2-[bis(2-cyanoethyl)amino]-2-oxoethyl] N-dodecylcarbamodithioate |
InChI |
InChI=1S/C21H36N4OS2/c1-2-3-4-5-6-7-8-9-10-11-16-24-21(27)28-19-20(26)25(17-12-14-22)18-13-15-23/h2-13,16-19H2,1H3,(H,24,27) |
InChI Key |
SFQMFWURNXPDIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=S)SCC(=O)N(CCC#N)CCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L497789-1EA typically involves the reaction of dodecylamine with carbon disulfide to form dodecyldithiocarbamic acid. This intermediate is then reacted with 2-(bis(2-cyanoethyl)amino)-2-oxoethyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of SALOR-INT L497789-1EA follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
SALOR-INT L497789-1EA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The dodecyldithiocarbamate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted dithiocarbamates .
Scientific Research Applications
SALOR-INT L497789-1EA has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and as an additive in lubricants
Mechanism of Action
The mechanism of action of SALOR-INT L497789-1EA involves its interaction with molecular targets such as enzymes and receptors. The dodecyldithiocarbamate group can chelate metal ions, affecting the activity of metalloenzymes. The bis(2-cyanoethyl)amino group can interact with nucleophilic sites on proteins and DNA, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s distinct features are best highlighted through comparison with structurally related dithiocarbamates and cyano-containing analogs:
Key Observations:
Alkyl Chain Length : The dodecyl chain in the target compound enhances lipophilicity compared to shorter-chain analogs like sulfallate (ethyl groups). This may influence environmental persistence or membrane permeability in biological systems.
Dithiocarbamate vs. Other Functional Groups: Dithiocarbamates (as in sulfallate) are known for metal-chelating properties and pesticidal activity, while cyano groups (as in cymoxanil) often contribute to antifungal action via interference with cellular respiration .
Regulatory and Environmental Considerations
While specific data on the target compound are absent, regulatory trends for dithiocarbamates (e.g., sulfallate) highlight concerns about toxicity to non-target organisms and environmental persistence. The dodecyl chain’s hydrophobicity may raise bioaccumulation risks compared to shorter-chain derivatives .
Biological Activity
2-(Bis(2-cyanoethyl)amino)-2-oxoethyl dodecyldithiocarbamate, commonly referred to as DDC, is a compound of significant interest in biomedical research due to its unique chemical structure and potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and including relevant data tables.
Molecular Characteristics
- Molecular Formula : C21H36N4OS2
- Molecular Weight : 424.67 g/mol
- CAS Number : 146853-64-7
The compound features a dodecyldithiocarbamate backbone, which is known for its lipophilic properties that may enhance cellular membrane permeability.
The biological activity of DDC is primarily attributed to its interaction with various biological macromolecules, including proteins and nucleic acids. The compound has been shown to modulate enzyme activity and influence signaling pathways related to inflammation and cancer cell proliferation.
Key Mechanisms Include:
- Inhibition of Enzymes : DDC may inhibit specific enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.
- Interaction with DNA : Preliminary studies suggest that DDC can intercalate with DNA, potentially disrupting replication and transcription processes in cancer cells.
Antimicrobial Activity
DDC has demonstrated antimicrobial properties against a range of pathogens. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that DDC could be a candidate for developing new antimicrobial agents.
Anticancer Properties
Research has highlighted the potential anticancer effects of DDC. In vitro studies have shown that DDC can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.
Case Study: Breast Cancer Cell Line (MCF-7)
A study investigated the effects of DDC on MCF-7 cells, revealing:
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol.
Cytotoxicity Profile
While assessing the cytotoxicity of DDC, it was crucial to evaluate its effects on normal cells compared to cancer cells. The selectivity index (SI) was calculated as follows:
For DDC:
- IC50 (normal fibroblasts) : 100 µM
- SI : 6.67 (indicating a favorable therapeutic window)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
